5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Overview
Description
5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with 4-(methylthio)aniline to form an intermediate Schiff base, which is then cyclized with a suitable triazole derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Scientific Research Applications
5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
5-(3-methoxyphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.
5-(3-methoxyphenyl)-7-[4-(methylsulfonyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: Contains a methylsulfonyl group instead of a methylthio group, which can influence its oxidation state and reactivity.
Uniqueness
The presence of both the methoxy and methylthio groups in 5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE provides unique chemical properties that can be exploited in various applications. These functional groups can participate in specific interactions and reactions that may not be possible with similar compounds lacking these groups.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-7-(4-methylsulfanylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-24-15-5-3-4-14(10-15)17-11-18(23-19(22-17)20-12-21-23)13-6-8-16(25-2)9-7-13/h3-12,18H,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKHTDIQULUBLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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